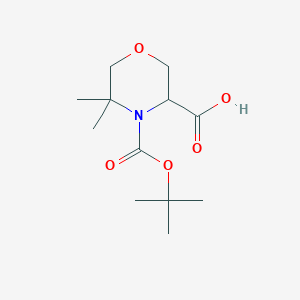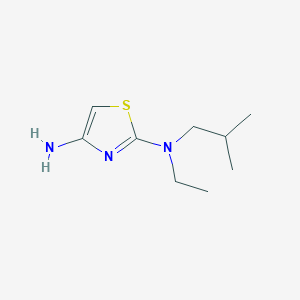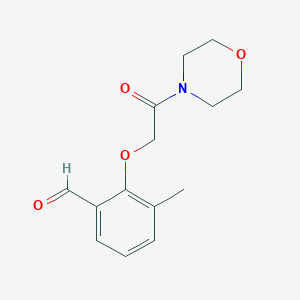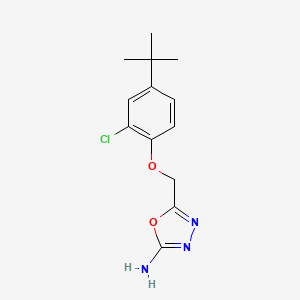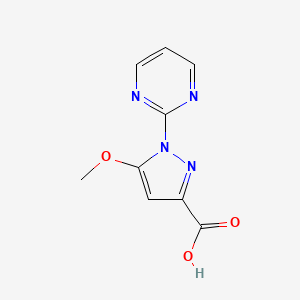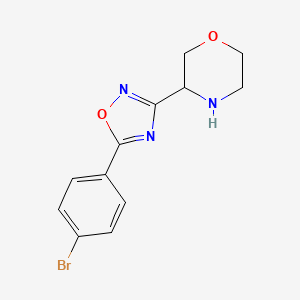
(6-Chloro-4-fluoropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-4-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol typically involves the chlorination and fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of a pyridine derivative to a fluoropyridine using a diazonium salt intermediate . Another method involves the direct fluorination of chloropyridine using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-4-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (6-Chloro-4-fluoropyridin-2-yl)aldehyde or (6-Chloro-4-fluoropyridin-2-yl)carboxylic acid.
Reduction: Formation of (6-Chloro-4-fluoropyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Chloro-4-fluoropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Chloro-4-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
- (2-Fluoropyridin-4-yl)methanol
- (4-Chloro-pyridin-2-yl)methanol
- (6-Chloro-2-pyridinyl)methanol
Uniqueness
(6-Chloro-4-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogen atoms can also influence the compound’s physical properties, such as solubility and stability.
Propriétés
Formule moléculaire |
C6H5ClFNO |
|---|---|
Poids moléculaire |
161.56 g/mol |
Nom IUPAC |
(6-chloro-4-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2 |
Clé InChI |
JCFNLFQIVPEOIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


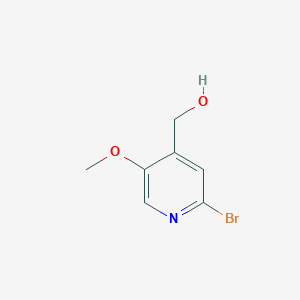
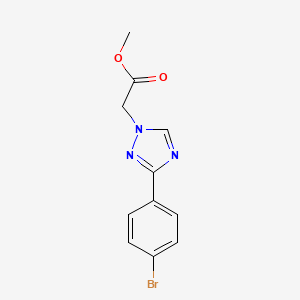
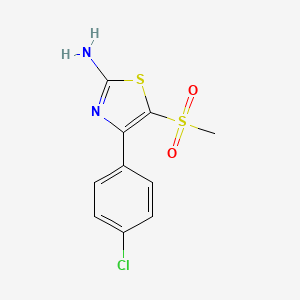
![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)
